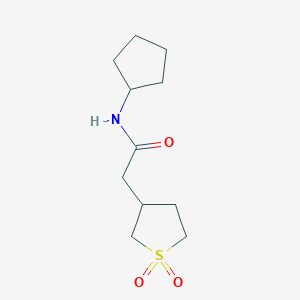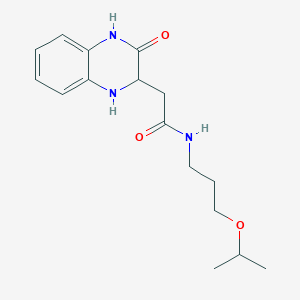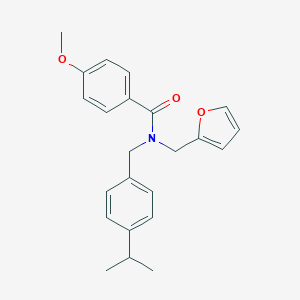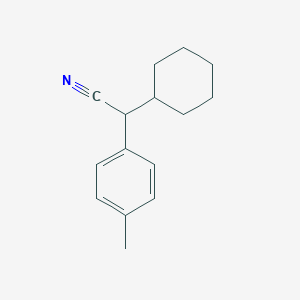![molecular formula C18H24N4O2 B241043 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one, commonly known as MPP, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. The compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of MPP is not fully understood. However, it is believed that the compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This dual mechanism of action is believed to contribute to the antidepressant and anxiolytic effects of the compound.
Biochemische Und Physiologische Effekte
MPP has been shown to have various biochemical and physiological effects in scientific research studies. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. MPP has also been shown to reduce the levels of cortisol, a stress hormone that is associated with anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
MPP has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it a suitable candidate for scientific research studies. However, MPP has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are various future directions for the scientific research of MPP. One potential direction is to study the compound's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is to study the compound's mechanism of action in more detail, which could lead to the development of more effective treatments for depression and anxiety. Additionally, further studies could be conducted to determine the optimal dosage and administration methods for MPP in various applications.
Conclusion:
In conclusion, MPP is a synthetic compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicine, including its use as an antidepressant, anxiolytic, and antipsychotic agent. MPP has various advantages and limitations for lab experiments, and there are various future directions for the scientific research of the compound. Further studies are needed to fully understand the mechanism of action of MPP and its potential use in the treatment of various neurological disorders.
Synthesemethoden
MPP can be synthesized through various methods, including the reaction of 2-methoxyphenylpiperazine with propyl isocyanate in the presence of a base. The reaction results in the formation of MPP, which can be purified through column chromatography. The purity of the compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively studied for its potential use in the field of medicine. The compound has shown promising results in various scientific research studies, including its use as an antidepressant, anxiolytic, and antipsychotic agent. MPP has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
Produktname |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one |
|---|---|
Molekularformel |
C18H24N4O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C18H24N4O2/c1-3-6-14-13-17(23)20-18(19-14)22-11-9-21(10-12-22)15-7-4-5-8-16(15)24-2/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,19,20,23) |
InChI-Schlüssel |
JQTSYJYOPUZSSO-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
Kanonische SMILES |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)

![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)


![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)